Kakisaponin A
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Overview
Description
Kakisaponin A is a triterpenoid saponin isolated from the leaves of Diospyros kaki, commonly known as persimmon. This compound is part of a group of bioactive molecules that have shown potential in various pharmacological applications. Diospyros kaki is widely distributed in East Asia, including China, Japan, and Korea, and its leaves have been traditionally used in herbal medicine .
Preparation Methods
Kakisaponin A is typically extracted from the leaves of Diospyros kaki. The extraction process involves using 70% ethanol to obtain a concentrated extract. This extract is then partitioned with chloroform and n-butanol. The n-butanol extract is further purified using column chromatography on silica gel, reversed-phase silica gel, Sephadex LH-20, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC) to isolate this compound .
Chemical Reactions Analysis
Kakisaponin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of different hydroxylated derivatives .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoid saponins.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Kakisaponin A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound affects signaling pathways such as the p-STAT3/C/EBPβ pathway, which is involved in the regulation of cyclooxygenase-2 (COX-2) expression . This inhibition of COX-2 leads to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Kakisaponin A is similar to other triterpenoid saponins such as Kakisaponin B and Kakisaponin C, which are also isolated from the leaves of Diospyros kaki . These compounds share a similar ursane-type structure but differ in their specific functional groups and glycosylation patterns. This compound is unique due to its specific hydroxylation pattern and its potent bioactive properties .
Properties
Molecular Formula |
C36H58O10 |
---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,9S,10R,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-19-9-14-36(30(43)46-29-27(42)26(41)25(40)21(17-37)45-29)16-15-33(4)20(28(36)35(19,6)44)7-8-23-31(2)12-11-24(39)32(3,18-38)22(31)10-13-34(23,33)5/h7,19,21-29,37-42,44H,8-18H2,1-6H3/t19-,21-,22?,23?,24-,25-,26+,27-,28-,29+,31+,32-,33-,34-,35-,36+/m1/s1 |
InChI Key |
LARPFJIXBULVPK-JKHQPRKUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
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